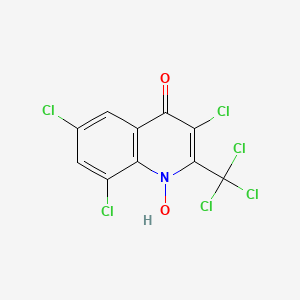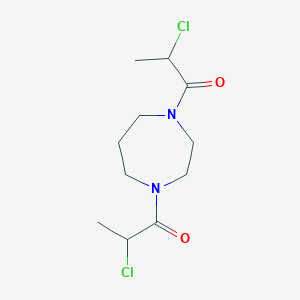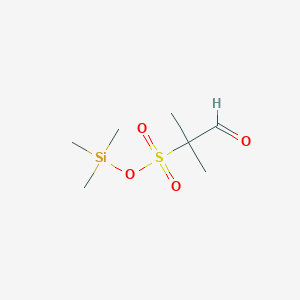
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a glycyl group, a nitrophenyl group, and a tyrosinamide moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves the following steps:
Formation of Glycyl-N-(4-nitrophenyl) Intermediate: This step involves the reaction of glycine with 4-nitrophenyl isocyanate under controlled conditions to form Glycyl-N-(4-nitrophenyl) intermediate.
Coupling with L-Tyrosinamide: The intermediate is then coupled with L-tyrosinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with desired purity.
化学反应分析
Types of Reactions
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学研究应用
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in enzyme assays to investigate enzyme-substrate interactions.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of other complex molecules and as a reagent in various industrial processes.
作用机制
The mechanism of action of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The glycyl and tyrosinamide moieties can interact with biological molecules, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
- Glycyl-N-(4-nitrophenyl)-L-prolinamide
- Glycyl-N-(4-nitrophenyl)-D-prolinamide
- L-Phenylalaninamide, glycyl-N-(4-nitrophenyl)
Uniqueness
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide is unique due to the presence of the tyrosinamide moiety, which imparts specific biological activity and reactivity. This distinguishes it from other similar compounds that may have different amino acid residues, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
74569-70-3 |
|---|---|
分子式 |
C17H18N4O5 |
分子量 |
358.3 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C17H18N4O5/c18-10-16(23)20-15(9-11-1-7-14(22)8-2-11)17(24)19-12-3-5-13(6-4-12)21(25)26/h1-8,15,22H,9-10,18H2,(H,19,24)(H,20,23)/t15-/m0/s1 |
InChI 键 |
DZYRIXKIPKURGX-HNNXBMFYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


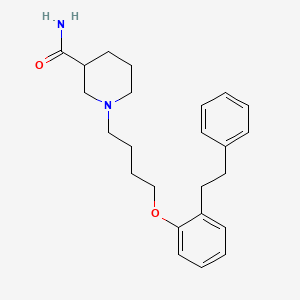
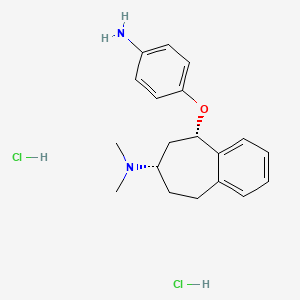

![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
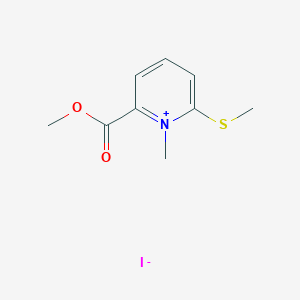
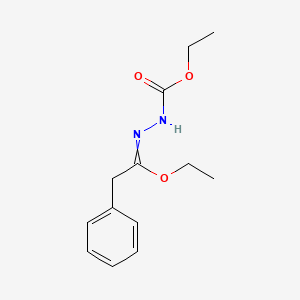
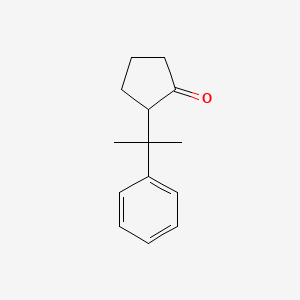
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
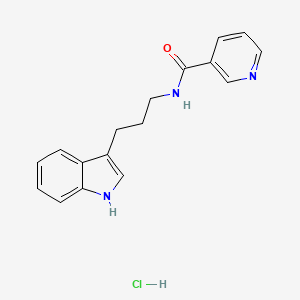
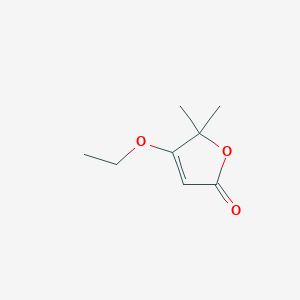
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
